Reduced Molecular Weight and Lipophilicity vs. 8-Fluoro Analog (CAS 1698027-20-1) Enhances Permeability Predictability
Compared to its 8-fluoro-substituted analog (CAS 1698027-20-1, the ARS-1620 intermediate), the target compound exhibits a lower molecular weight (427.7 vs. 445.7 g/mol), reduced lipophilicity (XLogP3 = 4.0 vs. 4.1), and one fewer hydrogen-bond acceptor (5 vs. 6) [1][2]. These computed physicochemical properties are based on PubChem's standardized XLogP3 and Cactvs algorithms, enabling direct cross-compound comparison [1][2]. The 18.0 Da molecular weight reduction and XLogP3 decrease of 0.1 log units indicate that the target compound is less lipophilic and may exhibit distinct passive membrane permeability characteristics in Caco-2 or PAMPA models compared to the 8-fluoro congener.
| Evidence Dimension | Computed physicochemical properties (MW, XLogP3, HBA count) |
|---|---|
| Target Compound Data | MW = 427.7 g/mol; XLogP3 = 4.0; H-bond acceptors = 5; H-bond donors = 0; Rotatable bonds = 3 |
| Comparator Or Baseline | 8-Fluoro analog (CAS 1698027-20-1): MW = 445.7 g/mol; XLogP3 = 4.1; H-bond acceptors = 6; H-bond donors = 0; Rotatable bonds = 3 |
| Quantified Difference | ΔMW = -18.0 g/mol; ΔXLogP3 = -0.1; ΔHBA = -1; ΔHBD = 0; ΔRotB = 0 |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm for logP; Cactvs 3.4.8.24 for H-bond counts); standardized computational chemistry descriptors |
Why This Matters
For medicinal chemistry teams optimizing lead series, these physicochemical differences are material for compliance with Lipinski's Rule of Five and for predicting oral bioavailability, making the target compound a preferable building block when reduced lipophilicity is desired.
- [1] PubChem Compound Summary for CID 118011164, tert-Butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 118010241, tert-Butyl 4-(7-bromo-6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate (1588-A4). National Center for Biotechnology Information, 2025. View Source
